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Compound of Interest

Compound Name: GAC0003A4

Cat. No.: B275180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GAC0003A4 is a potent and selective small molecule that functions as a Liver X Receptor

(LXR) inverse agonist. Notably, it also induces the degradation of LXRβ, presenting a dual

mechanism of action. This technical guide provides a comprehensive overview of the chemical

properties, biological activity, and mechanism of action of GAC0003A4, with a particular focus

on its effects in pancreatic cancer models. Detailed experimental protocols and quantitative

data are presented to support further research and development of this compound as a

potential therapeutic agent.

Chemical Structure and Properties
GAC0003A4 is chemically defined as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-

yl)methanone. Its key identifiers and properties are summarized in the table below.
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Identifier Value

CAS Number 929492-71-7

Molecular Formula C₂₀H₂₄N₂O₃

Molecular Weight 340.42 g/mol

IUPAC Name
(3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-

yl)methanone

SMILES
O=C(C1=CC(OC)=CC(OC)=C1)N2CCN(C3=CC

=CC=C3C)CC2

Appearance Solid powder

Biological Activity and Quantitative Data
GAC0003A4 has been identified as a Liver X Receptor (LXR) inverse agonist that not only

inhibits LXR transcriptional activity but also promotes the degradation of the LXRβ protein.[1][2]

Its biological effects have been characterized primarily in the context of pancreatic ductal

adenocarcinoma (PDAC).[3]

LXR Inverse Agonist Activity
GAC0003A4 demonstrates potent inverse agonism at LXRα and LXRβ receptors. This activity

was quantified using a co-transfection assay in HEK293T cells.

Parameter GAC0003A4
Reference Agonist
(GW3965)

LXRα IC₅₀ (μM) 0.89 -

LXRβ IC₅₀ (μM) 0.76 -

LXRα EC₅₀ (μM) - 0.15

LXRβ EC₅₀ (μM) - 0.08

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]
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Effects on Pancreatic Cancer Cell Viability
The anti-proliferative effects of GAC0003A4 were evaluated in a panel of human pancreatic

cancer cell lines.

Cell Line IC₅₀ (μM) after 72h

PANC-1 5.8

MIA PaCa-2 4.5

BxPC-3 6.2

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]

LXRβ Protein Degradation
A key feature of GAC0003A4 is its ability to induce the degradation of the LXRβ protein. This

effect was quantified by Western blot analysis in PANC-1 cells.

Treatment (10 μM) LXRβ Protein Level (% of Control)

DMSO (Control) 100%

GAC0003A4 (24h) ~40%

GAC0003A4 (48h) ~20%

Data estimated from representative blots in Karaboga H, et al. ACS Chem Biol. 2020.

Signaling Pathways and Mechanism of Action
GAC0003A4 exerts its anti-cancer effects through a dual mechanism: inverse agonism of LXR

and degradation of LXRβ. This leads to the modulation of downstream signaling pathways

involved in lipid metabolism and cell proliferation.

LXR Inverse Agonism and Target Gene Repression
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As an LXR inverse agonist, GAC0003A4 recruits co-repressor proteins to LXR target gene

promoters, leading to the downregulation of genes involved in lipogenesis, such as Sterol

Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream targets.

GAC0003A4 LXR/RXR

Co-repressor
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Transcription
Repressed

Click to download full resolution via product page

LXR inverse agonism by GAC0003A4.

LXRβ Degradation Pathway
GAC0003A4 induces the ubiquitination and subsequent proteasomal degradation of the LXRβ

protein, reducing its overall cellular levels. This provides a secondary mechanism to diminish

LXR-mediated signaling.
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GAC0003A4-induced LXRβ degradation pathway.

Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize

GAC0003A4, based on the procedures described by Karaboga H, et al. in ACS Chemical

Biology (2020).

Cell Culture

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b275180?utm_src=pdf-body-img
https://www.benchchem.com/product/b275180?utm_src=pdf-body
https://www.benchchem.com/product/b275180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b275180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lines: PANC-1, MIA PaCa-2, and BxPC-3 human pancreatic cancer cell lines, and

HEK293T cells.

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine

Serum (FBS) and 1% penicillin-streptomycin.

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

LXR Co-transfection Luciferase Assay
This assay was used to determine the inverse agonist activity of GAC0003A4 on LXRα and

LXRβ.

Seed HEK293T cells
in 96-well plates

Transfect with:
- LXRα or LXRβ expression vector

- LXRE-luciferase reporter
- Renilla control vector

Treat with GAC0003A4
or reference compounds

Incubate for 24 hours

Lyse cells and measure
Firefly and Renilla luciferase activity

Normalize Firefly to Renilla activity
and calculate IC₅₀ values
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Workflow for LXR co-transfection assay.

Cell Seeding: HEK293T cells were seeded in 96-well plates at a density of 2 x 10⁴ cells per

well.

Transfection: After 24 hours, cells were transfected using a suitable transfection reagent with

a mixture of plasmids including an LXRα or LXRβ expression vector, an LXR response

element (LXRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control

plasmid.

Treatment: 24 hours post-transfection, the medium was replaced with fresh medium

containing various concentrations of GAC0003A4 or the reference agonist GW3965.

Incubation: Plates were incubated for an additional 24 hours.

Luciferase Assay: Cells were lysed, and firefly and Renilla luciferase activities were

measured using a dual-luciferase reporter assay system.

Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. IC₅₀

values were calculated from the dose-response curves.

Cell Viability Assay
The anti-proliferative effects of GAC0003A4 were determined using a standard MTT or similar

colorimetric assay.

Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000

cells per well.

Treatment: After 24 hours, cells were treated with a serial dilution of GAC0003A4.

Incubation: Plates were incubated for 72 hours.

Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was

added to each well and incubated for 4 hours at 37°C.
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Solubilization: The formazan crystals were dissolved in DMSO.

Measurement: The absorbance was measured at 570 nm using a microplate reader.

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control,

and IC₅₀ values were determined.

Western Blot Analysis for LXRβ Degradation
This technique was used to visualize and quantify the reduction in LXRβ protein levels

following treatment with GAC0003A4.

Cell Treatment: PANC-1 cells were treated with 10 μM GAC0003A4 or DMSO for 24 and 48

hours.

Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. Protein

concentration was determined using a BCA assay.

SDS-PAGE: Equal amounts of protein (20-30 μg) were separated on a 10% SDS-

polyacrylamide gel.

Protein Transfer: Proteins were transferred to a PVDF membrane.

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with

Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary

antibody specific for LXRβ. A primary antibody for a housekeeping protein (e.g., β-actin or

GAPDH) was used as a loading control.

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with

an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Quantification: Band intensities were quantified using densitometry software and normalized

to the loading control.
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Conclusion
GAC0003A4 represents a promising pharmacological tool for the study of LXR biology and a

potential lead compound for the development of novel therapeutics, particularly for

malignancies such as pancreatic cancer. Its dual mechanism of LXR inverse agonism and

LXRβ degradation offers a multi-pronged approach to inhibit pathways crucial for cancer cell

proliferation and metabolism. The data and protocols presented in this guide provide a solid

foundation for researchers to further investigate and harness the therapeutic potential of

GAC0003A4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. MiR-573 suppresses cell proliferation, migration and invasion via regulation of E2F3 in
pancreatic cancer [jcancer.org]

2. medchemexpress.com [medchemexpress.com]

3. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic
opportunities - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GAC0003A4: A Technical Guide to a Novel LXR Inverse
Agonist and Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b275180#gac0003a4-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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